N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as N-cyano-N-phenyl-p-toluene sulfonamide, using a catalyst like boron trifluoride etherate in a solvent such as 1,4-dioxane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the benzoxazole core.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies investigating the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The benzoxazole core is known to interact with various proteins, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide: Similar structure with a benzothiazole core instead of benzoxazole.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Contains a benzimidazole core and exhibits similar biological activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is unique due to its specific benzoxazole core, which imparts distinct biological activities and chemical reactivity compared to its benzothiazole and benzimidazole analogs. The presence of the 3,4-dimethylphenoxy group further enhances its biological activity and specificity .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-11-12-20(13-16(15)2)28-17(3)23(27)25-19-8-6-7-18(14-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
UACDBLVKXPSSST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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